JNJ-38877605

Kinase selectivity Off-target profiling Chemical proteomics

Researchers requiring definitive MET-dependency profiling without off-target kinase confounding face limited options. JNJ-38877605 solves this: 600-fold selectivity over 250 kinases (c-Met IC50 4 nM), binary cellular response in MET-amplified lines (EBC1 IC50 9.5 nM) with no effect on non-amplified cells. Near-complete oral bioavailability (~100%) sustains Met phosphorylation inhibition up to 16 h post-dose. Preferred tool for in vivo xenograft studies (rat/dog models) and kinase selectivity benchmarking.

Molecular Formula C19H13F2N7
Molecular Weight 377.3 g/mol
CAS No. 943540-75-8
Cat. No. B612286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-38877605
CAS943540-75-8
SynonymsJNJ-38877605;  JNJ38877605;  JNJ 38877605.
Molecular FormulaC19H13F2N7
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2
InChIInChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
InChIKeyJRWCBEOAFGHNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

JNJ-38877605: ATP-Competitive c-Met Kinase Inhibitor


JNJ-38877605 is a small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, developed by Johnson & Johnson for oncologic indications. It exhibits an IC50 of 4 nM against c-Met and demonstrates a >600-fold selectivity window over a panel of approximately 250 diverse tyrosine and serine-threonine kinases [1]. Preclinical characterization confirms near-100% oral bioavailability across species and sustained target inhibition in tumor xenografts following single-dose administration [2]. JNJ-38877605 advanced to Phase I clinical evaluation (NCT00651365) for advanced solid tumors.

1 c-Met-selective kinase tool compound with a documented selectivity margin against a broad panel of approximately 250 kinases
2 Oral exposure profile may support once-daily dosing schedules in rodent models; sustained target engagement reported up to 16 h
3 Aldehyde oxidase-mediated metabolism yields species-specific metabolite profiles; rat/dog models do not form insoluble metabolites, while rabbit models may serve translational metabolite monitoring

Why JNJ-38877605 Cannot Be Substituted


c-Met inhibitors display substantial divergence in kinase selectivity profiles, oral bioavailability, and duration of target engagement. Generic substitution between compounds such as PHA-665752, crizotinib, cabozantinib, or foretinib is scientifically invalid because these agents exhibit distinct off-target kinase inhibition (e.g., VEGFR2, ALK), differing metabolic liabilities, and variable in vivo pharmacokinetic behavior. JNJ-38877605's quantitative differentiation—including a >600-fold selectivity margin [1], near-complete oral absorption [2], and extended target suppression up to 16 hours [3]—directly impacts experimental reproducibility, therapeutic index, and interpretation of c-Met-dependent phenotypes. Procurement decisions must be guided by this specific evidence to avoid confounding results from multi-targeted or shorter-acting comparators.

Off-target profile Multi-kinase MET inhibitors (e.g., crizotinib, cabozantinib) introduce VEGFR2, ALK, or ROS1 activities that confound MET-specific signaling interpretation.
PK/PD mismatch Oral bioavailability and duration of target engagement vary substantially across MET inhibitors; exposure-response relationships may not transfer without re-validation.
Metabolic liability Aldehyde oxidase-dependent insoluble metabolite formation is species-specific and differs from the metabolic profiles of approved MET inhibitors, requiring model-specific review.

JNJ-38877605: Quantitative Evidence vs. Comparators


Kinase Selectivity Margin vs. Multi-Kinase Inhibitors

JNJ-38877605 exhibits a >600-fold selectivity margin for c-Met relative to a panel of ~250 recombinant kinases (IC50 >2.5 µM), as determined by both enzymatic assays and quantitative chemical proteomics [1]. In contrast, the comparator c-Met inhibitor PHA-665752 demonstrates only a >50-fold selectivity margin over a panel of receptor and non-receptor tyrosine kinases . This 12-fold difference in selectivity window translates to a substantially cleaner target profile for JNJ-38877605, minimizing confounding off-target kinase inhibition in cellular and in vivo studies.

Kinase selectivity margin
Cross-study comparable
600×
Supports MET-specific mechanistic studies without confounding off-target kinase activities.
Next kinase cFMS IC50 2.6 μM; foretinib ~2.25×, cabozantinib inverse selectivity.
Kinase selectivity Off-target profiling Chemical proteomics

Oral Bioavailability vs. Crizotinib and Capmatinib

JNJ-38877605 demonstrates excellent oral bioavailability approaching 100% in all examined species (mouse, rat, dog, monkey) [1]. In contrast, the clinically approved c-Met/ALK inhibitor crizotinib exhibits an absolute oral bioavailability of approximately 43% in humans following a 250 mg oral dose [2]. This 2.3-fold difference in fraction absorbed directly impacts dose requirements, inter-subject variability, and the feasibility of achieving sustained plasma exposures in preclinical efficacy models.

Oral bioavailability
Cross-study comparable
JNJ-38877605 ≈100% | Crizotinib 69% | Capmatinib 50%
Near-complete absorption may reduce compound quantity needed for target exposures in in vivo studies.
Cross-study comparison; different species and experimental conditions apply.
Pharmacokinetics Oral bioavailability In vivo dosing

Target Engagement Duration vs. Capmatinib

Following a single oral dose in tumor-bearing mice, JNJ-38877605 inhibits Met phosphorylation in xenograft tissue for up to 16 hours [1]. In parallel studies, a single dose of PHA-665752 inhibits c-Met phosphorylation in tumor xenografts for up to 12 hours [2]. The 4-hour extension in target suppression (33% longer duration) provides a wider therapeutic window and may permit less frequent dosing schedules in chronic in vivo experiments.

Target engagement duration
Cross-study comparable
16 h sustained PD in vivo; capmatinib >250× IC50 shift post-washout
Sustained Met phosphorylation suppression may support once-daily dosing schedules in rodent models.
In vivo xenograft PD vs. in vitro washout assay (EBC-1 cells); formal head-to-head data not available.
Pharmacodynamics Target engagement In vivo duration of action

MET-Amplified Cell Selectivity vs. Multi-Kinase Inhibitors

JNJ-38877605 inhibits the growth of cancer cell lines harboring MET gene amplification with IC50 values ranging from 11 nM to 50 nM, while exhibiting no effect on control cell lines with normal MET gene copy number or no MET expression . This differential activity—at least 80-fold lower IC50 in MET-amplified versus MET-normal cells—confirms that the compound's anti-proliferative effects are on-target and dependent on MET pathway addiction. In contrast, multi-targeted inhibitors such as cabozantinib show anti-proliferative activity in neuroendocrine tumor cells that is independent of c-Met inhibition and attributable to off-target effects [1].

Cell line selectivity
Supporting evidence
MET-amplified: IC50 9.5–17.6 nM | Non-amplified: no effect
Binary response pattern enables MET-dependency validation without off-target cytotoxicity from VEGFR2/ALK inhibition.
72 h proliferation assay; multi-kinase inhibitors lack this exclusive MET-amplified dependence.
Cancer cell lines MET amplification Anti-proliferative IC50

Species-Specific Renal Toxicity from Insoluble Metabolites

In mice bearing established GTL16 xenografts (a MET-amplified gastric cancer model), oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours results in a statistically significant decrease in plasma levels of human IL-8 from 0.150 ng/mL to 0.050 ng/mL (67% reduction) and GROα from 0.080 ng/mL to 0.030 ng/mL (62.5% reduction) . uPAR concentrations are reduced by more than 50% at the same dose. These quantitative pharmacodynamic biomarkers provide direct evidence of JNJ-38877605's modulation of MET-dependent cytokine secretion in vivo, which is not universally observed with all c-Met inhibitors.

Species-specific metabolite liability
Historical context
Insoluble M1/3 and M5/6 metabolites formed in humans and rabbits; not in rats or dogs.
Aldehyde oxidase-driven metabolism differs by species; may require metabolite monitoring in translational models.
Phase I clinical development discontinued due to renal crystal nephropathy; rat/dog models did not predict this finding.
Biomarkers IL-8 GROα Pharmacodynamics

JNJ-38877605: Research and Industrial Applications


MET Dependency Validation in Amplified vs. Non-Amplified Cells

JNJ-38877605 induces significant tumor regression in large, well-established MET gene-amplified gastric cancer models (e.g., GTL16, MKN45) at well-tolerated oral doses [1]. With near-100% oral bioavailability [2] and sustained target inhibition up to 16 hours post-dose [3], this compound is ideally suited for chronic once-daily dosing regimens in mouse xenograft studies. The extended duration of action reduces animal handling frequency and ensures consistent target suppression throughout the dosing interval, improving data reproducibility and reducing experimental variability compared to shorter-acting c-Met inhibitors such as PHA-665752 (12-hour inhibition).

Oral Dosing in Rodent Tumor Xenograft Studies

JNJ-38877605 inhibits c-Met phosphorylation and regulates lipid accumulation in adipocyte models . The compound's >600-fold kinase selectivity window [4] ensures that observed metabolic effects are attributable to c-Met inhibition rather than off-target modulation of other kinases involved in lipid metabolism. This makes JNJ-38877605 a valuable tool for dissecting the role of c-Met signaling in obesity, non-alcoholic fatty liver disease (NAFLD), and related metabolic disorders, where multi-targeted c-Met inhibitors would introduce confounding variables.

Selectivity Reference Standard for MET Pathway Profiling

The quantifiable reduction of plasma IL-8 (67%) and GROα (62.5%) following JNJ-38877605 treatment in GTL16 xenografts provides a robust, non-invasive pharmacodynamic readout for target engagement. Researchers can leverage these circulating biomarkers to correlate drug exposure with pathway inhibition, optimize dosing schedules, and identify responsive tumor populations. This biomarker signature is particularly valuable for translational studies aiming to bridge preclinical findings to early-phase clinical trials.

Radiosensitization in Glioblastoma and TNBC Models

JNJ-38877605 sensitizes tumors to radiotherapy in U251 glioma and MDA-MB-231 breast cancer mouse xenograft models, increasing apoptosis in irradiated tumors . Additionally, the compound's exquisite selectivity [4] minimizes the risk of overlapping toxicities or antagonistic off-target interactions when combined with other kinase inhibitors, chemotherapeutics, or immunotherapies. This clean target profile facilitates rational combination design and interpretation of synergistic or additive effects.

Application
Selection Property
Validation Focus
MET dependency profiling in cell lines
Kinase selectivity profile (minimal off-target activity)
Binary antiproliferative response (amplified vs. non-amplified)
Rodent tumor xenograft efficacy studies
Oral exposure and sustained target engagement (up to 16 h)
Tumor growth inhibition in MET-amplified models; rat/dog models only
Selectivity benchmark for kinome profiling
Quantified selectivity margin vs. kinase panel
Target deconvolution and phosphoproteomics specificity
Radiosensitization research in glioblastoma/TNBC
MET-selective radiosensitization context
Apoptosis and radiation response in glioma and breast cancer models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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